N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide
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Overview
Description
N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide is a synthetic organic compound characterized by its unique structure, which includes two dichlorophenyl groups and a nonanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and nonanediamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The dichlorophenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with isopropyl groups instead of dichlorophenyl groups.
N,N’-bis(2,6-dimethylphenyl)ethylenediamine: Contains dimethylphenyl groups instead of dichlorophenyl groups.
Uniqueness
N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide is unique due to the presence of dichlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl4N4O2/c24-18-8-6-9-19(25)16(18)14-28-30-22(32)12-4-2-1-3-5-13-23(33)31-29-15-17-20(26)10-7-11-21(17)27/h6-11,14-15H,1-5,12-13H2,(H,30,32)(H,31,33)/b28-14+,29-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFAXFPHFBTOX-RABJZLPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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